molecular formula C11H16O3 B8748383 3-(2,4-Dimethoxyphenyl)propan-1-ol

3-(2,4-Dimethoxyphenyl)propan-1-ol

Cat. No.: B8748383
M. Wt: 196.24 g/mol
InChI Key: LUAQCSLNHJAUHI-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)propan-1-ol (CAS: Not explicitly provided in evidence; molecular formula: C₁₁H₁₆O₃, molar mass: 196.24 g/mol) is a substituted propanol derivative featuring a phenyl ring with methoxy groups at the 2- and 4-positions. This compound is of interest due to its structural similarity to bioactive molecules, particularly in phytochemical and pharmacological contexts.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)propan-1-ol

InChI

InChI=1S/C11H16O3/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

LUAQCSLNHJAUHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCCO)OC

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 3-(3,4-Dimethoxyphenyl)propan-1-ol

Structural Differences :

  • Target Compound : Methoxy groups at 2- and 4-positions on the phenyl ring.
  • Isomer : 3-(3,4-Dimethoxyphenyl)propan-1-ol (CAS: 3929-47-3) has methoxy groups at 3- and 4-positions .

Implications :

  • Biological Activity : While neither compound’s activity is directly reported, chalcone derivatives with 2,4-dimethoxyphenyl groups (e.g., in ) showed 38.16% inhibition of PfFd-PfFNR, suggesting substituent positioning influences bioactivity .

Functional Group Variations: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol

Structural Differences :

  • Target Compound : Aromatic dimethoxyphenyl group.

Physical Properties :

Property 3-(2,4-Dimethoxyphenyl)propan-1-ol 3-(Diethylamino)-2,2-dimethyl-propan-1-ol
Molar Mass (g/mol) 196.24 159.27
Density (g/cm³) Not reported 0.875
Flash Point (°C) Not reported 73.9

Functional Implications :

  • The diethylamino group increases polarity and water solubility, whereas the aromatic dimethoxyphenyl group likely reduces solubility but enhances lipophilicity, affecting membrane permeability in biological systems .

Bioactive Analogs: Chalcones and Triazole Derivatives

Chalcone Derivatives :

  • (E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one () shares the 2,4-dimethoxyphenyl moiety. It exhibited 38.16% inhibition of PfFd-PfFNR, attributed to electrostatic interactions involving the amino group .
  • Comparison: The propanol backbone in the target compound may lack the α,β-unsaturated ketone critical for chalcone bioactivity, suggesting different mechanisms of action.

Triazole Derivatives :

  • 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid () incorporates the 2,4-dimethoxyphenyl group into a triazole scaffold.

Phytochemical Analogs: Compounds from Ephedra intermedia

  • 3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid () shares a similar phenylpropanoid backbone but includes hydroxyl groups and a carboxylic acid.
  • methoxy) in modulating activity .

Research Findings and Implications

  • Functional Group Trade-offs: Propanol derivatives with aromatic groups may prioritize stability and lipophilicity, whereas amino or carboxylic acid groups enhance solubility and target engagement .
  • Safety Profiles: Propanol analogs like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol require respiratory and dermal protection (flash point: 73.9°C), whereas dimethoxyphenyl derivatives likely demand similar precautions due to aromatic reactivity .

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